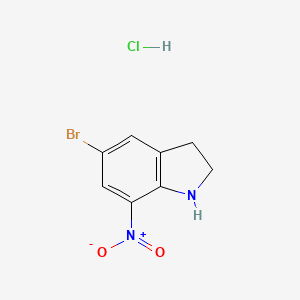
5-Bromo-7-nitroindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-nitroindoline hydrochloride is a chemical compound with the molecular formula C8H7BrN2O2·HCl. It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of bromine and nitro functional groups. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-nitroindoline hydrochloride typically involves the bromination and nitration of indoline. One common method includes the following steps:
Bromination: Indoline is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Nitration: The brominated indoline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Hydrochloride Formation: The resulting 5-Bromo-7-nitroindoline is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-nitroindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 5-Bromo-7-nitroindoline.
Reduction: 5-Bromo-7-aminoindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-7-nitroindoline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitroindoline: Lacks the bromine atom, affecting its overall reactivity and biological activity.
5-Bromo-7-nitroindole: Similar structure but differs in the position of the nitrogen atom within the ring system.
Uniqueness
5-Bromo-7-nitroindoline hydrochloride is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8BrClN2O2 |
|---|---|
Molecular Weight |
279.52 g/mol |
IUPAC Name |
5-bromo-7-nitro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O2.ClH/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13;/h3-4,10H,1-2H2;1H |
InChI Key |
LXEXEEOPFMZFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


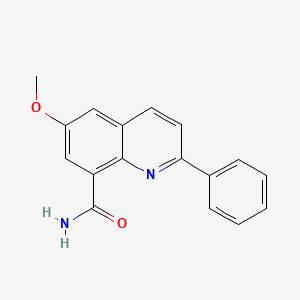
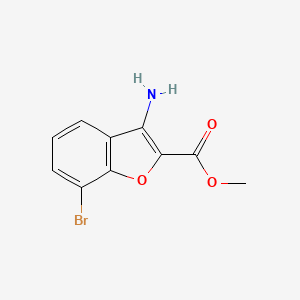
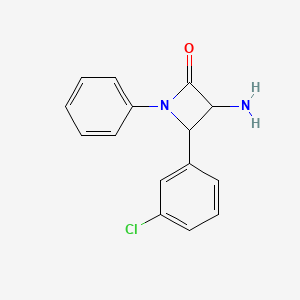
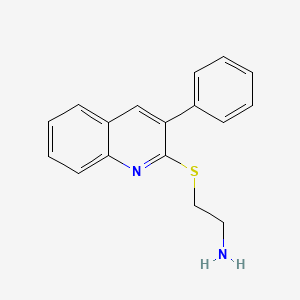

![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)

![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)


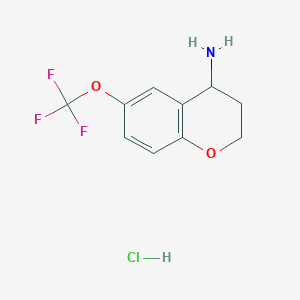
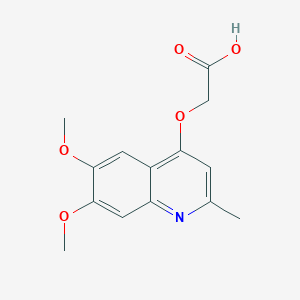

![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)
